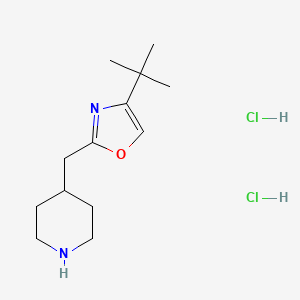

4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole dihydrochloride

Description

4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole dihydrochloride is a heterocyclic compound featuring an oxazole core substituted with a tert-butyl group and a piperidin-4-ylmethyl moiety. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications. The compound’s structure combines aromatic oxazole stability with the conformational flexibility of the piperidine ring, enabling interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

4-tert-butyl-2-(piperidin-4-ylmethyl)-1,3-oxazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O.2ClH/c1-13(2,3)11-9-16-12(15-11)8-10-4-6-14-7-5-10;;/h9-10,14H,4-8H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEFBNXJWHJBTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=COC(=N1)CC2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole dihydrochloride typically involves multiple steps, starting with the formation of the oxazole ring. One common synthetic route includes the cyclization of a suitable precursor containing the piperidin-4-ylmethyl group and the tert-butyl group. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Substitution Reactions

The oxazole ring undergoes regioselective substitutions due to electron-deficient nitrogen and oxygen atoms. For example:

-

Electrophilic aromatic substitution : The C5 position of the oxazole ring is susceptible to halogenation or nitration under acidic conditions .

-

Nucleophilic displacement : Piperidine's secondary amine facilitates alkylation or acylation reactions. In related compounds, tert-butyl piperidine carboxylates react with sulfonyl chlorides to form sulfonamide derivatives .

Table 1: Representative Substitution Reactions

Oxidation and Reduction

The tert-butyl group enhances steric hindrance but does not impede redox reactions at adjacent sites:

-

Oxidation : The oxazole ring’s methylene bridge (CH₂) can be oxidized to a carbonyl group using KMnO₄ or RuO₄, forming ketone derivatives.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to a dihydrooxazole, altering its electronic properties .

Cross-Coupling Reactions

The compound serves as a precursor in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Brominated analogues react with arylboronic acids to form biaryl systems, enhancing π-conjugation .

-

Buchwald-Hartwig : Piperidine’s NH group participates in amination with aryl halides, yielding complex amines .

Table 2: Key Cross-Coupling Examples

Cycloaddition and Rearrangement

The oxazole-piperidine scaffold participates in cycloadditions:

-

1,3-Dipolar cycloaddition : With nitrile oxides, it forms fused isoxazoline derivatives, expanding heterocyclic diversity .

-

Boekelheide rearrangement : Under acetic anhydride, pyrimidine N-oxides rearrange to acetoxymethyl derivatives, though analogous reactions for this compound remain underexplored .

Acid/Base-Mediated Transformations

-

Deprotonation : The piperidine nitrogen (pKa ~10) reacts with strong bases (e.g., LDA) to form enolates, enabling C–H functionalization .

-

Salt formation : The dihydrochloride form readily exchanges counterions with NaHCO₃ or AgNO₃, altering solubility profiles .

Table 3: Biological Activity of Related Compounds

| Derivative Structure | Biological Target | Activity (IC₅₀/Ki) | Source |

|---|---|---|---|

| 4-Thiazol-N-pyridinamine | CDK4/6 | 1–34 nM | |

| Oxazole sulfonamide | Mycobacterium tuberculosis | 1.2–50 µM |

Scientific Research Applications

4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole dihydrochloride is a synthetic compound with a unique structure featuring a tert-butyl group, a piperidine moiety, and an oxazole ring. The oxazole ring, a five-membered heterocyclic compound containing nitrogen and oxygen, contributes to the compound's potential biological activity. The piperidine group enhances the compound's solubility and reactivity, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of 4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole dihydrochloride typically involves several steps, but the search results do not provide the specific steps. It may serve as a building block or intermediate in synthesizing more complex molecules with desired properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and solvents to optimize yields and purity.

Applications in Scientific Research

- Antimicrobial and anticancer properties Research suggests that 4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole dihydrochloride exhibits biological activities and has been studied for its potential antimicrobial and anticancer properties. The mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors, modulating their activity to produce therapeutic effects.

- Interaction studies Interaction studies have shown that 4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole dihydrochloride can bind to specific receptors or enzymes, influencing their activity. These interactions are crucial for understanding the compound's therapeutic potential and guiding further drug development efforts.

- Drug development The unique combination of functional groups and heterocycles confers distinct chemical and biological properties and enhances its potential as a therapeutic agent compared to similar compounds.

Mechanism of Action

The mechanism by which 4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to a cascade of biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Patent Literature

Compound A : 2-[4-(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-piperazin-1-yl]-isobutyramide (EP 2 402 347 A1)

- Structural Features: Contains a thienopyrimidine core linked to a piperazine ring and an isobutyramide group.

- Key Differences: Replaces the oxazole ring with a thienopyrimidine scaffold. Incorporates a morpholine substituent instead of tert-butyl. Exhibits higher polarity due to the amide group.

- Synthesis: Synthesized via reductive amination of 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde with piperazine derivatives .

Compound B : 2-(4-{1-[6-(4-Isopropyl-phenyl)-imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-piperidin-4-ylmethyl}-piperazin-1-yl)-ethanol (EP 2024 Bulletin)

- Structural Features : Combines an imidazo[2,1-b][1,3,4]thiadiazole core with piperidine and piperazine moieties.

- Key Differences: Substitutes oxazole with a fused imidazole-thiadiazole system. Includes a 4-isopropylphenyl group for enhanced lipophilicity. Terminal ethanol group improves solubility.

Compound C : (4S)-4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-5-(2,4,5-trifluorophenyl)oxazolidin-2-one (Beilstein Archives)

- Structural Features: Oxazolidinone fused with a hemiaminal-containing oxazine-oxazole ring.

- Key Differences :

- Features a bicyclic oxazine-oxazole system instead of a simple oxazole.

- Contains fluorophenyl and silyl-protected alcohol groups.

- Synthesis Insights : Formed via Pd/C-catalyzed hydrogenation and condensation, highlighting divergent reactivity compared to the target compound’s synthesis .

Comparative Data Table

Research Findings and Mechanistic Insights

- The piperidine linker allows for spatial orientation adjustments in binding pockets .

- Compound A: The thienopyrimidine core mimics purine bases, enabling ATP-competitive kinase inhibition. Morpholine improves solubility but reduces membrane permeability .

- Compound B : The imidazo-thiadiazole system exhibits π-π stacking with aromatic residues in enzyme active sites. The isopropylphenyl group enhances hydrophobic interactions .

- Compound C : The fused oxazine-oxazole ring demonstrates unique reactivity in forming chiral intermediates, critical for asymmetric synthesis .

Biological Activity

4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole dihydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, cytotoxicity, and mechanisms of action, supported by data tables and relevant case studies.

The compound's molecular formula is , with a molecular weight of approximately 214.30 g/mol. Its structure includes a piperidine ring and an oxazole moiety, which are critical for its biological interactions.

Antibacterial Activity

Recent studies have highlighted the compound's potent antibacterial properties, particularly against Gram-positive bacteria. Notably, it has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm).

Table 1: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Activity Level |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.78 - 3.125 | Strong |

| Enterococcus faecium (VREfm) | 0.78 - 3.125 | Strong |

| Staphylococcus epidermidis | Not specified | Strong against biofilms |

| Escherichia coli | Not active | No activity |

| Klebsiella pneumoniae | Not active | No activity |

| Pseudomonas aeruginosa | Not active | No activity |

The compound's ability to disrupt biofilm formation in Staphylococcus strains further enhances its therapeutic potential, as biofilms are often resistant to conventional antibiotics .

Cytotoxicity and Anticancer Activity

In addition to its antibacterial properties, research indicates that this compound may possess cytotoxic effects against certain cancer cell lines. For example, studies have shown that derivatives of oxazole compounds can induce apoptosis in various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 activation |

| U-937 (Monocytic Leukemia) | 10.38 | Caspase-3 cleavage leading to apoptosis |

| A549 (Lung Cancer) | 0.11 | Microtubule destabilization similar to doxorubicin |

These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy .

The biological activity of 4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole dihydrochloride can be attributed to several mechanisms:

- Antibacterial Action : Disruption of bacterial cell membrane integrity and inhibition of cell wall synthesis.

- Cytotoxicity : Induction of apoptotic pathways in cancer cells, potentially through the activation of p53 and caspase pathways.

- Biofilm Disruption : Inhibition of biofilm formation, which enhances susceptibility to antibiotics.

Case Studies

A notable study evaluated the efficacy of this compound in a murine model infected with MRSA. The results indicated a significant reduction in bacterial load compared to controls, supporting its potential as an effective treatment option for resistant infections.

Another investigation focused on the compound's effects on human cancer cell lines, revealing dose-dependent cytotoxicity and highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole dihydrochloride, and how can purity be maximized during synthesis?

- Methodological Answer : The synthesis typically involves oxazole ring formation followed by functionalization. For the oxazole core, cyclization of a β-ketoamide intermediate with a tert-butyl-substituted aldehyde is a common approach. Piperidine substitution at position 2 can be achieved via nucleophilic substitution or reductive amination. To ensure purity, employ column chromatography with polar stationary phases (e.g., silica gel) and monitor reaction progress using TLC or HPLC. Recrystallization in ethanol/water mixtures improves crystallinity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms the oxazole ring, tert-butyl group, and piperidine substitution. High-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction is critical for resolving stereochemistry and salt formation (dihydrochloride). For hygroscopic samples, use inert gas atmospheres during X-ray analysis to prevent hydration artifacts .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, humidity)?

- Methodological Answer : Stability studies should include accelerated degradation tests under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–75% RH). Use HPLC to monitor degradation products (e.g., oxazole ring hydrolysis or piperidine oxidation). The dihydrochloride salt is hygroscopic; store in desiccated environments with nitrogen purging to prevent deliquescence. Long-term stability requires −20°C storage in amber vials .

Advanced Research Questions

Q. How can researchers design pharmacological studies to evaluate this compound’s interaction with neurological targets?

- Methodological Answer : Begin with in vitro receptor binding assays (e.g., serotonin or dopamine receptors) using radioligand displacement techniques. For functional activity, employ calcium flux or cAMP assays in transfected cell lines. Dose-response curves (IC₅₀/EC₅₀) should be validated with positive controls. In vivo studies require pharmacokinetic profiling (oral bioavailability, blood-brain barrier penetration) using LC-MS/MS for quantification .

Q. What computational strategies are suitable for predicting the compound’s binding affinity to enzymes or receptors?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions between the oxazole-piperidine scaffold and target proteins (e.g., kinases or GPCRs). Molecular dynamics simulations (GROMACS) assess binding stability over time. QSAR models trained on analogous tert-butyl-oxazole derivatives can predict bioactivity. Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should contradictory data in biological activity studies be analyzed?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, solvent effects). Replicate studies under standardized conditions (e.g., ATCC cell lines, DMSO concentration ≤0.1%). Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. SPR). Investigate impurities via LC-MS; residual solvents or byproducts (e.g., tert-butyl alcohol) may modulate activity .

Q. What advanced purification techniques address challenges in isolating the dihydrochloride salt from reaction mixtures?

- Methodological Answer : Countercurrent chromatography (CCC) or preparative HPLC with a C18 column improves separation of polar byproducts. For diastereomeric impurities, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers. Lyophilization after ion-exchange chromatography ensures high-purity dihydrochloride formation. Monitor chloride content via potentiometric titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.